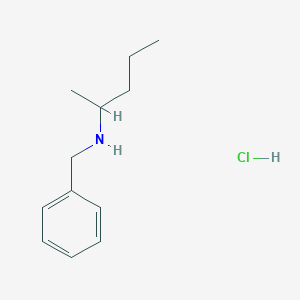

N-benzylpentan-2-amine hydrochloride

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for secondary amine salts. The International Union of Pure and Applied Chemistry name for this compound is N-benzylpentan-2-amine;hydrochloride, which accurately reflects the structural composition of the molecule. This nomenclature system clearly indicates the presence of a benzyl group (C₆H₅CH₂-) attached to the nitrogen atom of pentan-2-amine, with the hydrochloride designation specifying the salt form.

The compound is registered under multiple Chemical Abstracts Service numbers, including 61806-76-6 and 2103392-27-2, reflecting different registration contexts and suppliers. Alternative systematic names include N-Benzyl-2-pentanamine hydrochloride and benzenemethanamine, N-(1-methylbutyl)-, which provide additional perspectives on the molecular structure. The International Chemical Identifier string InChI=1S/C12H19N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h4-6,8-9,11,13H,3,7,10H2,1-2H3;1H offers a complete algorithmic description of the molecular connectivity.

According to established amine nomenclature principles, this compound exemplifies the systematic naming approach for N-substituted primary amines, where the largest alkyl group (pentane) serves as the parent name and the benzyl group is considered an N-substituent. The standardized Simplified Molecular Input Line Entry System notation CCCC(C)NCC1=CC=CC=C1.Cl provides a linear representation that facilitates database searches and computational analysis.

Molecular Architecture: Bond Connectivity and Stereochemical Considerations

The molecular architecture of this compound reveals a complex three-dimensional structure characterized by distinct conformational preferences and stereochemical considerations. The compound consists of a pentane backbone with the amine nitrogen positioned at the second carbon atom, creating a branched secondary amine structure. The benzyl group attachment introduces significant conformational flexibility through rotation around the C-N bond connecting the benzyl moiety to the amine nitrogen.

The presence of the benzyl group enhances the compound's lipophilicity while maintaining the basic character of the amine functional group. This dual nature results from the electron-donating properties of the alkyl chain and the aromatic stabilization provided by the phenyl ring system. The molecular geometry around the nitrogen atom adopts a tetrahedral arrangement, with the lone pair of electrons contributing to the basic properties of the molecule.

Computational studies suggest that the compound exhibits multiple low-energy conformations, primarily differing in the orientation of the benzyl group relative to the pentane chain. The aromatic ring can adopt various positions relative to the aliphatic backbone, influencing both the overall molecular shape and potential intermolecular interactions. The methyl substituent at the second carbon creates a chiral center, though the commercially available material typically exists as a racemic mixture.

The hydrochloride salt formation involves protonation of the amine nitrogen, resulting in a positively charged ammonium center that forms ionic interactions with the chloride anion. This salt formation significantly alters the compound's solubility profile and crystalline properties compared to the free base form.

Eigenschaften

IUPAC Name |

N-benzylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h4-6,8-9,11,13H,3,7,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFHSDGHQDZZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Receptor Binding Studies

N-benzylpentan-2-amine hydrochloride has shown significant activity as a ligand for various receptors, particularly the serotonin receptors (5-HT and 5-HT). Research indicates that modifications of the N-benzyl group can enhance binding affinity and functional activity at these receptors, making it a candidate for developing psychoactive compounds.

A study demonstrated that derivatives of N-benzyl substituted phenethylamines exhibited high affinity for the 5-HT receptor, with some compounds reaching subnanomolar binding affinities . This enhances the potential of this compound in pharmacological applications related to mood disorders and other psychiatric conditions.

Case Study: Psychoactive Compound Development

In a recent investigation into the structure-activity relationship of N-benzylphenethylamines, compounds derived from this compound were evaluated for their agonistic properties at serotonin receptors. The findings revealed that specific substitutions on the benzyl moiety significantly improved receptor selectivity and potency .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to undergo various transformations makes it valuable in synthetic pathways.

Asymmetric Synthesis

The compound has been utilized in asymmetric hydrogenation reactions to produce enantiomerically enriched amines. For example, using transition-metal catalysts, researchers have successfully converted imines derived from N-benzylpentan-2-amine into primary amines with high yields and enantioselectivity .

Table 2: Reaction Conditions for Asymmetric Hydrogenation

| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh(cod)Cl | 98 | 95 |

Research indicates that this compound exhibits biological activities beyond receptor binding. It has been investigated for its potential anti-emetic properties, similar to other benzylamine derivatives used in treating motion sickness .

Analyse Chemischer Reaktionen

N-Alkylation and Debenzylation

A common approach involves the reaction of N-methylbenzylamine with 1-bromopentane in the presence of a base (e.g., potassium carbonate) to form an N-alkylated intermediate. Subsequent debenzylation using a palladium catalyst (e.g., 10% Pd/C) in an alcoholic solvent yields the secondary amine, which is then isolated as a hydrochloride salt .

Hydrogenation of Nitriles

Secondary amine synthesis can also be achieved via the hydrogenation of nitriles using platinum nanowires (Pt NWs) under hydrogen atmosphere. For example, benzonitrile reacts with pentylamine in toluene at 80°C under 1 bar H₂ pressure, yielding N-benzylpentan-2-amine hydrochloride with high yields (e.g., 94% GC yield) .

Reductive Amination

Another pathway involves reductive amination, where phenethylamine hydrochloride reacts with an aldehyde in ethanol, followed by reduction with NaBH₄ to form the secondary amine .

Reaction Mechanisms

The compound participates in catalytic processes involving transition metal complexes, with mechanisms including:

β-Hydride Elimination

In hydrogenation reactions, β-hydride elimination may occur, particularly in systems with hemilabile ligands. This process involves the removal of a hydrogen atom from a β-carbon, facilitating bond rearrangement .

Bifunctional Double Hydrogen Transfer (BDHT)

Some catalytic systems, such as pincer complexes, utilize a BDHT mechanism. This pathway avoids the need for hemilabile ligands by enabling simultaneous hydrogen transfer from both the alcohol and hemiaminal intermediates, stabilizing reactive species during oxidation or reduction .

Asymmetric Hydrogenation

This compound serves as a precursor in asymmetric hydrogenation. For example, rhodium catalysts (e.g., Rh(cod)Cl₂) enable the selective synthesis of enantiomerically enriched amines, achieving yields up to 98% with 95% enantiomeric excess .

Ligand Binding and Functional Activity

Derivatives of this compound exhibit high affinity for serotonin receptors (e.g., 5-HT2A), with structural modifications enhancing receptor selectivity. This makes it a candidate for developing psychoactive agents.

Stability and Reactivity

The hydrochloride salt form enhances stability, allowing storage under standard conditions. Its reactivity is influenced by the presence of the benzyl group, which modulates steric and electronic interactions in catalytic cycles .

Comparison with Analogues

| Compound | Key Differences |

|---|---|

| N-benzylpropan-2-amine hydrochloride | Shorter carbon chain; reduced steric bulk |

| N-benzylhexan-2-amine hydrochloride | Longer carbon chain; potential for altered biological activity |

| Phenethylamine | Simpler structure; lacks the pentane backbone and benzyl substituent |

This synthesis-focused analysis highlights the versatility of this compound in catalytic and biochemical applications, underscoring its role as a critical intermediate in organic and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Substituted Benzylamine Derivatives

Key Observations :

- Branching vs.

- Substituent Effects : The 4-methylbenzyl group in N-(4-Methylbenzyl)cyclopentanamine HCl increases molecular weight by ~12 g/mol compared to the target compound, while the 4-fluorobenzyl group in N-(4-Fluorobenzyl)-1-butanamine HCl introduces polarity and electronic effects .

- Cyclic vs. Acyclic Amines : Cyclopentanamine derivatives (e.g., N-(4-Methylbenzyl)cyclopentanamine HCl) introduce conformational rigidity, which may influence pharmacokinetic properties such as metabolic stability .

Heterocyclic and Bicyclic Analogs

Key Observations :

- Heterocyclic Moieties : Thienyl-containing analogs (e.g., N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine HCl) introduce sulfur atoms, which can alter electronic properties and metabolic pathways compared to purely aromatic benzyl groups .

- Bicyclic Structures : The bicyclo[2.2.1]heptane framework in N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl results in a higher molecular weight (279.85 g/mol) and melting point (222°C), likely due to enhanced crystallinity and structural complexity .

Comparison of Melting Points and Solubility

Melting points vary with structural complexity:

- N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl : Melts at 222°C, reflecting its rigid bicyclic structure .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-Benzylpentan-2-amine Hydrochloride, and how are they optimized for purity?

- Methodological Answer :

- Route 1 : Reductive amination of pentan-2-one with benzylamine, followed by hydrochloric acid salt formation. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of ketone to amine) and using sodium cyanoborohydride as a reducing agent in methanol at 25°C for 24 hours .

- Route 2 : Alkylation of benzylamine with 2-bromopentane in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux (80°C, 12 hours). Purification via recrystallization from ethanol/water (3:1) improves purity (>98%) .

- Validation : Confirm purity using HPLC (C18 column, 0.03 M KH₂PO₄:MeOH mobile phase) and NMR (δ 7.3 ppm for benzyl aromatic protons, δ 1.2 ppm for pentyl methyl groups) .

Q. Which spectroscopic techniques are recommended for characterizing This compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (D₂O or DMSO-d6). Key signals: benzyl group (7.2–7.4 ppm), pentyl chain (1.0–1.6 ppm), and amine proton (2.8–3.2 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ at m/z 224.2 (free base) and chloride adducts .

- UV-Vis : λmax ~255 nm (aromatic π→π* transitions), useful for quantifying solutions .

Q. What are the standard storage conditions and stability considerations for this compound?

- Methodological Answer :

- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent deliquescence .

- Stability : Stable for ≥5 years under recommended conditions. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis or oxidation) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of This compound while minimizing by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, acetonitrile as solvent reduces side-product formation compared to THF .

- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound cyanoborohydride) or gradient HPLC (C18 column, 0.1% TFA in mobile phase) to isolate the target compound .

Q. What strategies resolve contradictions in pharmacological data across studies involving this compound?

- Methodological Answer :

- Assay Standardization : Use validated HPLC/UPLC methods (e.g., 0.03 M KH₂PO₄:MeOH mobile phase, 1.0 mL/min flow rate) to ensure consistency in potency measurements .

- Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ values) and control for variables like solvent (DMSO vs. saline) or cell lines .

Q. How to design stability studies under varying environmental conditions to assess degradation pathways?

- Methodological Answer :

- Accelerated Testing : Expose samples to 40°C/75% RH for 1 month (ICH Q1A guidelines). Monitor degradation via HPLC and identify products (e.g., N-debenzylated derivatives) using MS/MS .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-amine) to trace hydrolysis pathways in acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.